molecular formula C9H13Cl2N3O B13745989 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride CAS No. 27243-71-6

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride

Cat. No.: B13745989
CAS No.: 27243-71-6
M. Wt: 250.12 g/mol
InChI Key: LMNRUNPJXPJMIG-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or other reagents to form the benzimidazole core . The specific synthetic route for this compound includes:

    Condensation Reaction: Ortho-phenylenediamine reacts with methoxy-substituted aldehydes in the presence of an acid catalyst to form the benzimidazole ring.

    Aminooxy Substitution: The resulting benzimidazole is then treated with hydroxylamine derivatives to introduce the aminooxymethyl group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and aminooxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, the compound interferes with the replication of cancer cells by targeting specific enzymes and pathways involved in cell division .

Comparison with Similar Compounds

1-Methoxy-2-(aminooxymethyl)benzimidazole dihydrochloride can be compared with other benzimidazole derivatives such as:

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.

    Thiabendazole: Used as an anthelmintic agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

27243-71-6

Molecular Formula

C9H13Cl2N3O

Molecular Weight

250.12 g/mol

IUPAC Name

(3-methyl-1H-benzimidazol-3-ium-2-yl)methoxyazanium;dichloride

InChI

InChI=1S/C9H12N3O.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-13-10;;/h2-5H,6H2,1,10H3;2*1H/q+1;;/p-1

InChI Key

LMNRUNPJXPJMIG-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(NC2=CC=CC=C21)CO[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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